
5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide is a heterocyclic compound that combines a benzothiazole ring with a furan ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide typically involves the following steps:
Formation of the benzothiazole ring: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of the furan ring: This involves the cyclization of appropriate precursors.
Amidation: The final step involves the formation of the carboxamide group by reacting the furan derivative with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Aplicaciones Científicas De Investigación
5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic uses.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular docking.
Industrial Applications: It is used in the synthesis of other complex molecules and materials
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or interfere with specific signaling pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to 5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide include:
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: This compound has a thiazole ring instead of a benzothiazole ring.
5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide: This compound has a phenyl ring attached to the benzothiazole ring.
5-bromo-4-tert-butyl-1,3-thiazol-2-amine: This compound has a tert-butyl group instead of a furan ring .
Propiedades
Número CAS |
765285-30-1 |
|---|---|
Fórmula molecular |
C13H9BrN2O2S |
Peso molecular |
337.19 g/mol |
Nombre IUPAC |
5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H9BrN2O2S/c1-7-15-9-3-2-8(6-11(9)19-7)16-13(17)10-4-5-12(14)18-10/h2-6H,1H3,(H,16,17) |
Clave InChI |
HBUCVXKBBXGWDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Solubilidad |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
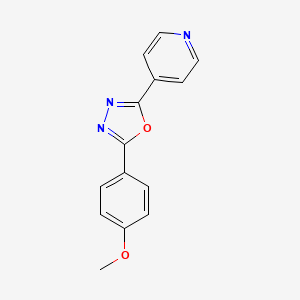
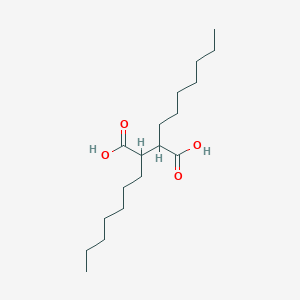
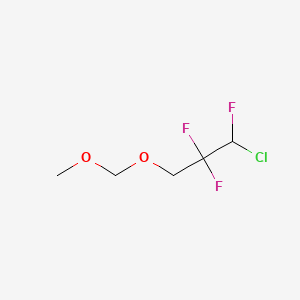
phosphane}](/img/structure/B14174517.png)
![3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174524.png)
![[2-(3-Phenylpropylidene)cyclopropyl]methanol](/img/structure/B14174530.png)
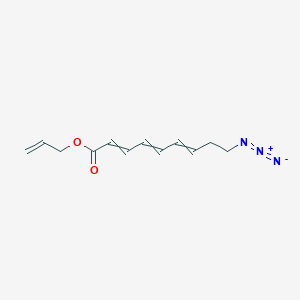

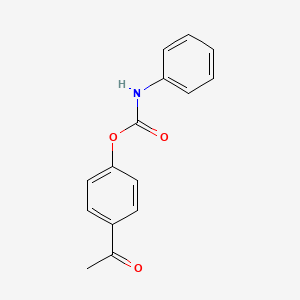
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B14174559.png)
